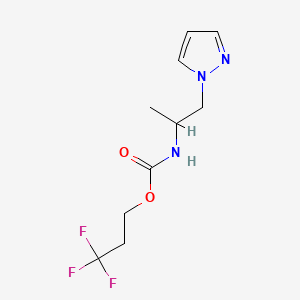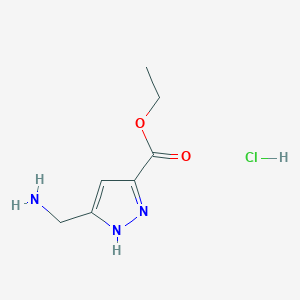
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a carbamate derivative that is commonly used as a reagent in organic synthesis and has potential applications in various fields, including medicinal chemistry and materials science.
作用機序
The mechanism of action of 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and plays a critical role in tumor growth and progression. By inhibiting CAIX, this compound can effectively suppress tumor growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit CAIX activity and induce apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various disease conditions.
実験室実験の利点と制限
One of the main advantages of using 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate in laboratory experiments is its high yield and purity, which makes it an ideal reagent for organic synthesis. However, this compound is highly reactive and requires careful handling to prevent accidental exposure. Additionally, this compound is relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate. One area of interest is the development of this compound-based radioligands for imaging studies in PET and SPECT. Another potential direction is the investigation of this compound as a potential therapeutic agent for various disease conditions, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields of research.
合成法
The synthesis of 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate involves the reaction of 3,3,3-trifluoropropyl isocyanate with 1-(2-hydroxyethyl)pyrazole in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has also been investigated for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
特性
IUPAC Name |
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-8(7-16-5-2-4-14-16)15-9(17)18-6-3-10(11,12)13/h2,4-5,8H,3,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITBLKTXYXSWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate](/img/structure/B7358877.png)
![1'-(3-methyl-1,2,4-thiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B7358883.png)
![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)
![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)

![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)